molecular formula C5H7Br B12946241 Cyclobutane, 1-bromo-3-methylene-(7CI,8CI,9CI)

Cyclobutane, 1-bromo-3-methylene-(7CI,8CI,9CI)

Cat. No.: B12946241
M. Wt: 147.01 g/mol
InChI Key: YGPKSFISHDZFTK-UHFFFAOYSA-N
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Description

Cyclobutane, 1-bromo-3-methylene-(7CI,8CI,9CI) is a brominated cyclobutane derivative featuring a methylene group at the 3-position. The compound’s structure combines a strained four-membered cyclobutane ring with a bromine atom (a strong leaving group) and a reactive methylene moiety.

Properties

Molecular Formula

C5H7Br

Molecular Weight

147.01 g/mol

IUPAC Name

1-bromo-3-methylidenecyclobutane

InChI

InChI=1S/C5H7Br/c1-4-2-5(6)3-4/h5H,1-3H2

InChI Key

YGPKSFISHDZFTK-UHFFFAOYSA-N

Canonical SMILES

C=C1CC(C1)Br

Origin of Product

United States

Preparation Methods

Reaction Scheme and Conditions

  • Starting material: Cyclopropyl carbinol or cyclobutylmethanol.
  • Reagent: Hydrobromic acid (HBr) in aqueous solution (20%-80% concentration, optimized at 30%-60%).
  • Reaction temperature: 35-120 °C, optimized at 40-85 °C.
  • Reaction time: 2-8 hours, optimized at 3-6 hours.
  • Molar ratio of cyclopropyl carbinol to HBr: 1:1 to 1:2.

Process Description

Cyclopropyl carbinol reacts with hydrobromic acid under controlled heating to form a mixture containing bromomethyl cyclobutane, 4-bromo-1-butene, and cyclopropylmethyl bromide. The bromomethyl cyclobutane is the main product.

Purification Steps

  • The crude product mixture is treated with imine compounds such as N-bromosuccinimide or chlorosuccinimide at room temperature for 1-2 days to remove 4-bromo-1-butene.
  • The organic layer is separated and distilled under atmospheric or reduced pressure to obtain a crude product with 85%-92% purity and 53%-71% yield.
  • Further purification involves heating the crude product with high boiling point amines (e.g., dibenzylamine, benzylamine) at 50-100 °C for 1-5 days to remove cyclopropylmethyl bromide.
  • Final distillation yields high-purity bromomethyl cyclobutane.

Data Summary

Parameter Range/Value Optimized Value
HBr concentration 20%-80% 30%-60%
Reaction temperature 35-120 °C 40-85 °C
Reaction time 2-8 hours 3-6 hours
Cyclopropyl carbinol:HBr mol ratio 1:1 to 1:2 1:1 to 1:2
Purity after imine treatment 85%-92% ~90%
Yield after purification 53%-71% ~70%

Advantages and Notes

  • This method uses inexpensive and readily available starting materials.
  • The process addresses the challenge of separating by-products through selective chemical treatment and distillation.
  • The method is scalable and practical for industrial applications.

Method 2: Triarylphosphite-Mediated Bromination in Polar Aprotic Solvents

Reaction Scheme and Conditions

  • Starting material: Cyclobutylmethanol.
  • Brominating agent: Bromine (Br2).
  • Catalyst: Triarylphosphite (e.g., triphenylphosphite).
  • Solvent: Highly polar aprotic solvents such as dimethylformamide (DMF), sulfolane, or dimethylsulfoxide (DMSO).
  • Temperature: Initial bromine addition at <15 °C; subsequent addition of cyclobutylmethanol at <0 °C (preferably between -10 °C and -5 °C).
  • Molar ratios: Triarylphosphite 0.9-2 equivalents; bromine 1-1.3 equivalents; cyclobutylmethanol 1 equivalent; solvent volume 4-8 volumes.

Process Description

  • Triarylphosphite is dissolved in the polar aprotic solvent.
  • Bromine is added at low temperature (<15 °C) to form an active brominating species.
  • The temperature is lowered below 0 °C before adding cyclobutylmethanol to minimize side reactions such as ring opening.
  • After reaction completion, the mixture is warmed to room temperature and distilled to isolate the bromomethylcyclobutane product.

Advantages

  • High purity of the brominated product due to minimized side reactions.
  • The use of triarylphosphite (instead of triphenylphosphine) improves solubility and reaction control.
  • Low temperature conditions reduce exothermic side reactions and ring strain-induced decomposition.
  • Suitable for industrial scale due to controlled heat exchange and solvent choice.

Data Summary

Parameter Range/Value Preferred Value
Triarylphosphite equivalents 0.9 - 2 ~1.0 - 1.5
Bromine equivalents 1 - 1.3 ~1.1
Solvent volume (relative) 4 - 8 volumes 5-6 volumes
Temperature (bromine addition) <15 °C ~10 °C
Temperature (alcohol addition) <0 °C -10 °C to -5 °C

Comparative Analysis of Methods

Feature Hydrobromic Acid Method Triarylphosphite Method
Starting materials Cyclopropyl carbinol + HBr Cyclobutylmethanol + Br2 + triarylphosphite
Reaction conditions Moderate heat (40-85 °C), aqueous medium Low temperature (<0 °C), polar aprotic solvent
Purity of product 85%-92% after purification High purity due to controlled conditions
Yield 53%-71% High, industrially scalable
By-product management Chemical treatment with imines + distillation Controlled by low temperature and solvent choice
Industrial applicability Yes, practical and cost-effective Yes, suitable for high purity demands

Research Findings and Notes

  • The hydrobromic acid method is well-documented in Chinese patents (CN101209953A) and provides a cost-effective route with manageable purification steps.
  • The triarylphosphite method (US20160355452A1) represents a more advanced approach focusing on purity and industrial scalability, especially important for intermediates in pharmaceutical synthesis.
  • Both methods address the challenge of by-product formation, particularly bromoalkenes and cyclopropylmethyl bromide, which complicate purification.
  • The choice of solvent and temperature control is critical in the triarylphosphite method to prevent ring strain-induced side reactions.
  • The triarylphosphite method benefits from the increased polarity and solubility of the phosphite reagent in polar aprotic solvents, enhancing reaction efficiency.

Summary Table of Preparation Methods

Step/Parameter Hydrobromic Acid Method Triarylphosphite Method
Starting Material Cyclopropyl carbinol Cyclobutylmethanol
Brominating Agent Hydrobromic acid (HBr) Bromine (Br2) + Triarylphosphite
Solvent Aqueous HBr solution Polar aprotic solvents (DMF, DMSO, sulfolane)
Temperature 40-85 °C <0 °C (alcohol addition)
Reaction Time 3-6 hours Controlled, typically shorter
Purification Imine treatment + distillation Distillation after reaction
Product Purity 85%-92% High purity, industrial standard
Yield 53%-71% High, optimized for scale

Chemical Reactions Analysis

Types of Reactions

Cyclobutane, 1-bromo-3-methylene-(7CI,8CI,9CI) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of cyclobutane derivatives with different functional groups.

    Addition: Formation of halogenated or alkylated cyclobutane derivatives.

    Elimination: Formation of cyclobutene derivatives.

Scientific Research Applications

Cyclobutane, 1-bromo-3-methylene-(7CI,8CI,9CI) has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclobutane, 1-bromo-3-methylene-(7CI,8CI,9CI) involves its reactivity towards nucleophiles and electrophiles. The bromine atom and methylene group provide reactive sites for various chemical transformations. The compound can interact with molecular targets through covalent bonding, leading to the formation of new chemical entities. The pathways involved in these reactions depend on the specific reagents and conditions used .

Comparison with Similar Compounds

Methyl 3-Methylenecyclobutanecarboxylate (CAS 15963-40-3)

Molecular Formula : C₇H₁₀O₂
Molecular Weight : 126.15 g/mol
Substituents : Methylene group (C=CH₂) at position 3 and a methyl ester (-COOCH₃) at position 1.
Key Properties :

  • Density: 1.01 g/cm³ (predicted)
  • Boiling Point: 56–59 °C at 20 Torr
  • Storage: Requires refrigeration (2–8°C), indicating thermal instability . Applications: Used as a research compound in materials science or medicinal chemistry.

Cyclobutanecarboxylic Acid (CAS 3721-95-7)

Molecular Formula : C₅H₈O₂
Molecular Weight : 100.12 g/mol
Substituents : Carboxylic acid (-COOH) at position 1.
Key Properties :

  • Higher polarity compared to brominated or ester derivatives due to the -COOH group.
  • Likely acidic (pKa ~4–5 for similar carboxylic acids).
    Reactivity : Participates in acid-base reactions, esterifications, or amide formations.
    Applications : Precursor for pharmaceuticals, agrochemicals, or polymers .

Diethyl 1,1-Cyclobutanedicarboxylate (CAS 3779-29-1)

Molecular Formula : C₁₀H₁₆O₄
Molecular Weight : 200.23 g/mol
Substituents : Two ethyl ester groups (-COOCH₂CH₃) at position 1.
Key Properties :

  • Increased steric strain due to two substituents on one carbon.
  • Likely a liquid at room temperature (analogous to similar esters). Reactivity: Potential dienophile in Diels-Alder reactions or hydrolysis to dicarboxylic acids. Applications: Intermediate in organic synthesis, particularly for strained ring systems .

Structural and Functional Group Analysis

Substituent Effects on Reactivity

  • Bromine vs. Ester/Carboxylic Acid :
    • Bromine in the target compound facilitates nucleophilic substitution (e.g., Suzuki coupling or elimination), whereas ester/carboxylic acid groups favor electrophilic reactions (e.g., hydrolysis).
  • Methylene Group :
    • Present in both the target compound and methyl 3-methylenecyclobutanecarboxylate, enabling shared reactivity in cycloadditions or polymerizations.

Ring Strain and Stability

  • Cyclobutane’s inherent ring strain (~110 kJ/mol) is modulated by substituents: Electron-withdrawing groups (e.g., ester in ) may stabilize the ring via conjugation.

Biological Activity

Cyclobutane, 1-bromo-3-methylene-(7CI,8CI,9CI) is a cyclic organic compound that features a bromine atom and a methylene group attached to a cyclobutane ring. Its unique structure offers potential biological activities that warrant investigation. This article reviews the biological activity of this compound, supported by relevant research findings and data.

  • Molecular Formula : C₅H₇Br
  • Molecular Weight : 147.02 g/mol
  • CAS Number : 4934-60-5
  • IUPAC Name : 1-bromo-3-methylenecyclobutane

Antimicrobial Activity

Cyclobutane derivatives generally exhibit antimicrobial properties. For instance:

  • Study on Cyclobutane Derivatives : Research indicates that certain cyclobutane derivatives possess significant antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Potential

Cyclobutane compounds have been explored for their anticancer properties:

  • Mechanistic Insights : Compounds similar in structure to Cyclobutane, 1-bromo-3-methylene have been identified as potential inhibitors of cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .

Structure-Activity Relationship (SAR)

The biological activity of cyclobutane derivatives often correlates with their structural characteristics:

  • Substituent Effects : Variations in substituents on the cyclobutane ring can significantly impact biological activity. For example, the presence of halogen atoms has been shown to enhance antimicrobial efficacy .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial effects of various brominated cyclobutane derivatives:

  • Methodology : The compounds were tested against a panel of pathogens using disk diffusion methods.
  • Results : The results demonstrated that certain derivatives exhibited zones of inhibition comparable to standard antibiotics .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer potential of cyclobutane derivatives:

  • Cell Lines Tested : Various cancer cell lines were treated with different concentrations of the compounds.
  • Findings : Significant reductions in cell viability were observed, suggesting potential for further development as anticancer agents .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Organism/Cell LineReference
1-Bromo-3-methylene-cyclobutaneAntimicrobialStaphylococcus aureus
1-Bromo-3-methylene-cyclobutaneAnticancerMCF-7 (Breast Cancer)
Spiro [cyclobutane-1,3'-indolin]-2'-oneBromo-domain InhibitorVarious Cancer Cell Lines

Future Directions

Research on Cyclobutane, 1-bromo-3-methylene should focus on:

  • In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and therapeutic efficacy.
  • Mechanistic Studies : Elucidating the mechanisms underlying its biological activities.
  • Synthesis of Derivatives : Exploring structural modifications to enhance potency and selectivity.

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